2,3-Dichloro-5-fluorobenzamide
Overview
Description
2,3-Dichloro-5-fluorobenzamide, also known as DCFB, is an organic compound belonging to the family of amides. It is a white, odourless solid, with a melting point of 177-179°C and a molecular formula of C7H3Cl2FNO. DCFB is a widely used reagent in the laboratory, due to its unique properties and its ability to undergo a variety of reactions. It is used in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and other industrial chemicals.
Mechanism Of Action
2,3-Dichloro-5-fluorobenzamide is an amide, which means it is an organic compound that contains a carbonyl group (C=O) linked to an amine group (N-H). The amide group is responsible for the reactivity of 2,3-Dichloro-5-fluorobenzamide, as it can undergo a variety of reactions, including nucleophilic substitution, acylation, and condensation reactions.
Biochemical And Physiological Effects
2,3-Dichloro-5-fluorobenzamide is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it does not appear to have any adverse effects on human health.
Advantages And Limitations For Lab Experiments
2,3-Dichloro-5-fluorobenzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without degradation. In addition, 2,3-Dichloro-5-fluorobenzamide is a versatile reagent, and can be used to synthesize a variety of compounds. However, 2,3-Dichloro-5-fluorobenzamide is also a strong acid, and must be handled with care, as it can cause skin irritation and other adverse effects.
Future Directions
In the future, 2,3-Dichloro-5-fluorobenzamide may be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, 2,3-Dichloro-5-fluorobenzamide may be used in the synthesis of more efficient catalysts, which could lead to the development of more efficient synthetic methods. 2,3-Dichloro-5-fluorobenzamide may also be used in the synthesis of more efficient materials, such as polymers and nanomaterials. Finally, 2,3-Dichloro-5-fluorobenzamide may be used in the development of more efficient catalysts for the production of biofuels and other renewable energy sources.
Scientific Research Applications
2,3-Dichloro-5-fluorobenzamide has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. 2,3-Dichloro-5-fluorobenzamide is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 2,3-Dichloro-5-fluorobenzamide is used in the synthesis of dyes, pigments, and other materials.
properties
IUPAC Name |
2,3-dichloro-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJIOAZBMHRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-fluorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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